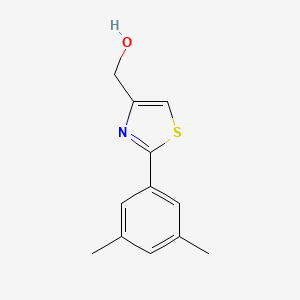

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-5,7,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNVTPLJRBEDGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC(=CS2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol structural analysis and confirmation

An In-Depth Technical Guide: Structural Analysis and Confirmation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and materials science, thiazole derivatives are foundational scaffolds, recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound (CAS No. 885278-84-2) represents a key synthetic intermediate, a building block whose precise molecular architecture is paramount to the success of subsequent research and development. An error in structural confirmation can lead to misinterpreted biological data, wasted resources, and compromised intellectual property.

Caption: Molecular structure of this compound.

Synthetic Context: The Hantzsch Thiazole Synthesis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common and efficient route to this class of molecules is the Hantzsch thiazole synthesis.[1]

Reaction: 3,5-Dimethylthiobenzamide reacts with 1,3-dichloroacetone, followed by reduction of the resulting intermediate.

This context informs our analytical strategy. We must confirm not only the presence of the desired product but also the absence of unreacted starting materials or potential side-products, such as isomers or over-oxidized species (e.g., the corresponding aldehyde or carboxylic acid).

The Analytical Workflow: A Triad of Spectroscopic Techniques

Our approach is built on the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a robust validation system.

Caption: The integrated workflow for structural analysis and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Rationale: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides a precise count and electronic environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. The combination allows for the piecing together of molecular fragments.

¹H NMR Spectroscopy

Protocol:

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[4]

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transform, phase correction, and baseline correction.

-

Integrate all signals and assign chemical shifts (δ) and coupling constants (J).

Expected Data & Interpretation: The ¹H NMR spectrum provides a unique fingerprint. The key is not just to see the peaks, but to understand why they appear where they do.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |

| Phenyl-H (Ar-H) | ~7.5-7.6 | Singlet (or narrow multiplet) | 2H | Protons at positions 2' and 6' of the phenyl ring. Deshielded by aromatic ring current. Equivalent due to symmetry. |

| Phenyl-H (Ar-H) | ~7.1-7.2 | Singlet | 1H | Proton at position 4' of the phenyl ring. Less deshielded than 2',6'-H. |

| Thiazole-H | ~7.3-7.4 | Singlet | 1H | The lone proton on the electron-deficient thiazole ring (C5-H) is significantly deshielded.[1] |

| Methylene (-CH₂OH) | ~4.8-4.9 | Singlet (or Doublet if coupling to OH) | 2H | Protons are adjacent to the thiazole ring and the oxygen atom, causing deshielding. Often appears as a singlet in CDCl₃. |

| Alcohol (-OH) | ~2.0-3.0 (variable) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. The proton exchanges rapidly, resulting in a broad signal. |

| Methyl (-CH₃) | ~2.3-2.4 | Singlet | 6H | Protons on the two equivalent methyl groups on the phenyl ring. Appear as a sharp singlet. |

¹³C NMR Spectroscopy

Protocol:

-

Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for a better signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Assign chemical shifts based on known ranges and, if necessary, 2D NMR experiments like HSQC/HMBC.

Expected Data & Interpretation: The ¹³C spectrum confirms the carbon backbone and the presence of quaternary carbons.

| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |

| Thiazole C2 | ~168-170 | Quaternary carbon double-bonded to N and single-bonded to S. Highly deshielded.[1] |

| Thiazole C4 | ~150-155 | Quaternary carbon attached to the CH₂OH group. |

| Thiazole C5 | ~115-120 | The only CH carbon on the thiazole ring. |

| Phenyl C1' | ~132-134 | Quaternary carbon attached to the thiazole ring. |

| Phenyl C3', C5' | ~138-140 | Quaternary carbons bearing the methyl groups. |

| Phenyl C2', C6' | ~125-127 | Aromatic CH carbons. |

| Phenyl C4' | ~128-130 | Aromatic CH carbon. |

| Methylene (-CH₂OH) | ~60-65 | Aliphatic carbon attached to an electronegative oxygen atom. |

| Methyl (-CH₃) | ~20-22 | Standard chemical shift for aromatic methyl carbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[5] It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This method serves as a crucial cross-validation for the functionalities inferred from NMR.

Protocol:

-

Ensure the sample is dry and free of solvent.

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Confirmation |

| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the primary alcohol. The broadness is due to hydrogen bonding.[5] |

| 3100-3000 | C-H stretch | Aromatic & Thiazole | Indicates the presence of sp² C-H bonds. |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Confirms the methyl and methylene groups. |

| ~1600, ~1470 | C=C / C=N stretch | Aromatic / Thiazole Ring | Characteristic skeletal vibrations of the heterocyclic and aromatic rings.[1] |

| 1260-1050 | C-O stretch | Primary Alcohol | A strong band that confirms the carbon-oxygen single bond of the alcohol.[5] |

| Below 900 | C-H bend | Aromatic Substitution | Out-of-plane bending patterns can help confirm the 1,3,5-substitution pattern on the phenyl ring. |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight and, by extension, the elemental formula (via HRMS), and the fragmentation pattern, which reveals the stability of different parts of the molecule and helps confirm its connectivity.

Protocol (Electron Ionization - GC/MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The sample is vaporized and ionized in the source (typically via electron impact at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z).

-

For High-Resolution Mass Spectrometry (HRMS), an ESI or APCI source coupled to a ToF or Orbitrap analyzer is typically used to achieve the necessary mass accuracy.

Expected Data & Interpretation:

-

Molecular Formula: C₁₂H₁₃NOS

-

Exact Mass: 219.0718

-

Nominal Mass: 219

| m/z (Mass/Charge) | Proposed Fragment | Formula | Interpretation |

| 219 | [M]⁺˙ | [C₁₂H₁₃NOS]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound. |

| 202 | [M - OH]⁺ | [C₁₂H₁₂NS]⁺ | Loss of a hydroxyl radical, a common fragmentation for primary alcohols. |

| 188 | [M - CH₂OH]⁺ | [C₁₁H₁₀NS]⁺ | Cleavage of the entire hydroxymethyl group, resulting in a stable thiazolyl-phenyl cation. This is often a prominent peak. |

| 119 | [C₈H₉N]⁺˙ or [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Represents the 3,5-dimethylphenyl fragment cation. |

| 101 | [C₄H₄NOS]⁺ | [C₃H₂NS-CH₂OH]⁺ | Represents the thiazol-4-yl-methanol fragment after cleavage from the phenyl ring. |

Definitive Proof: Single-Crystal X-ray Diffraction

When all other data points strongly suggest a structure, single-crystal X-ray diffraction provides the final, unambiguous proof. It is the "gold standard" for structural determination.

Rationale: This technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. It yields absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[2][6]

Protocol:

-

Grow a single, high-quality crystal of the compound (often the most challenging step). This is typically achieved by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Mount the crystal on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the data to solve and refine the crystal structure.

The resulting crystallographic information file (CIF) is an irrefutable confirmation of the molecular structure, validating the interpretations made from all spectroscopic data.

Conclusion

The structural confirmation of this compound is not achieved by a single experiment but by the convergence of evidence from orthogonal analytical techniques. The NMR data defines the H and C framework, the FTIR confirms the essential functional groups, and mass spectrometry validates the molecular weight and connectivity through fragmentation. Each result corroborates the others, creating a self-validating dataset that ensures the highest degree of confidence for researchers and drug development professionals. When obtainable, a single-crystal X-ray structure provides the ultimate and final proof.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC - NIH. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016). ResearchGate. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Taylor & Francis Online. [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC - NIH. [Link]

-

General experimental procedure and spectroscopic data of products. (n.d.). The Royal Society of Chemistry. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]

-

[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). PMC. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). MDPI. [Link]

-

Studying the composition of alcohols using IR spectroscopy. (2020). International Journal of Multidisciplinary Research and Development. [Link]

-

THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF. (n.d.). CORE. [Link]

-

FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (2025). Chinese Journal of Chemical Physics. [Link]

-

This compound. (n.d.). Fluorochem. [Link]methanol_885278-84-2.html)

-

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). ResearchGate. [Link]

-

1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. (n.d.). ResearchGate. [Link]

-

Mass spectral study of 3-[2-(3,5-dimethylpyrazol)thiazol]-2H-chromen-2-one. (2024). Your Paper. [Link]

-

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). MDPI. [Link]

-

Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. (2022). NIH. [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI. [Link]

-

High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. (2024). OPUS. [Link]

-

Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. (n.d.). PMC. [Link]

-

mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. (2018). ResearchGate. [Link]

-

Crystal structureof2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p-. tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. (2017). ResearchGate. [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). ResearchGate. [Link]

Sources

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. allsubjectjournal.com [allsubjectjournal.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a 3,5-dimethylphenyl group at the 2-position and a hydroxymethyl group at the 4-position. The thiazole moiety is a well-established pharmacophore found in a wide array of biologically active compounds and approved drugs, exhibiting activities such as antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The substitution pattern on the phenyl ring and the presence of the hydroxymethyl group are expected to significantly influence the molecule's physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its synthesis, characterization, and potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs.

| Property | Value | Source/Method |

| CAS Number | 885278-84-2 | Chemical Supplier Databases |

| Molecular Formula | C₁₂H₁₃NOS | |

| Molecular Weight | 219.31 g/mol | |

| Melting Point | Not available. Predicted to be a solid at room temperature based on similar structures like (2-phenyl-1,3-thiazol-5-yl)methanol (m.p. 65 °C).[6] | |

| Boiling Point | Not available. Predicted to be >300 °C at atmospheric pressure. | |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like methanol, ethanol, and DMSO. | |

| pKa | Not available. The thiazole nitrogen is weakly basic. The alcohol proton is weakly acidic. | |

| LogP (predicted) | ~2.5 - 3.5 | Prediction based on analogs |

Synthesis of this compound

The most probable and widely used method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[7][8][9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, the likely precursors are 3,5-dimethylthiobenzamide and 1,3-dichloroacetone, followed by reduction of the resulting aldehyde or ester.

Proposed Synthetic Workflow

Sources

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. synarchive.com [synarchive.com]

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is a member of the thiazole family, a class of heterocyclic compounds renowned for their diverse and significant pharmacological activities. The thiazole ring is a core structural motif in numerous clinically approved drugs and biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the chemical identifiers, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 885278-84-2[1] |

| Molecular Formula | C₁₂H₁₃NOS |

| Molecular Weight | 219.30 g/mol |

| IUPAC Name | (2-(3,5-Dimethylphenyl)-1,3-thiazol-4-yl)methanol |

| SMILES | Cc1cc(cc(c1)C)c2csc(n2)CO |

Synthetic Strategy and Plausible Protocol

Workflow for the Synthesis of this compound

Sources

An In-depth Technical Guide to the Initial Synthesis and Characterization of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for the novel compound, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. The synthesis employs the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a chemoselective reduction of the corresponding ethyl ester. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the analytical characterization of the final product. The information presented herein is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and further exploration of this and related thiazole derivatives. Thiazole-containing compounds are of significant interest due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.[1][2]

Introduction and Significance

The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms.[3] This structural unit is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The unique electronic properties and the ability of the thiazole ring to participate in various non-covalent interactions make it an attractive scaffold for the design of novel drug candidates.[4] The target molecule, this compound, incorporates a 3,5-dimethylphenyl substituent at the 2-position, a common feature in pharmacologically active compounds that can influence metabolic stability and target engagement. The primary alcohol at the 4-position provides a versatile handle for further chemical modification and derivatization.

This guide presents a logical and field-proven synthetic strategy, beginning with readily available starting materials, to afford the target compound in good yield and high purity. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Synthetic Strategy

The synthesis of this compound is approached in a two-step sequence as illustrated below. This strategy was designed for its efficiency and reliability, utilizing well-established and high-yielding reactions.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis. The core thiazole ring is constructed via the Hantzsch thiazole synthesis, a classic and highly reliable method for forming this heterocycle.[5][6] This reaction involves the condensation of an α-haloketone, in this case, ethyl 2-chloroacetoacetate, with a thioamide, 3,5-dimethylbenzothioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring.[7]

Step 2: Reduction of the Ester. The resulting ethyl ester, ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, is then reduced to the corresponding primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its ability to efficiently reduce esters to primary alcohols.[7][8] This reduction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).[9] NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra were recorded on an FT-IR spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

Synthesis of 3,5-Dimethylbenzothioamide (Precursor)

3,5-Dimethylbenzothioamide can be prepared from the corresponding 3,5-dimethylbenzoyl chloride.

Protocol:

-

To a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in an appropriate anhydrous solvent such as toluene, add a suitable sulfur source like Lawesson's reagent (0.5 eq) or by bubbling hydrogen sulfide gas through a basic solution of the corresponding amide.

-

The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate

Figure 2: Hantzsch thiazole synthesis of the ester intermediate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzothioamide (1.0 eq) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.05 eq).[4]

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 1: Reagents and Conditions for Hantzsch Thiazole Synthesis

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 3,5-Dimethylbenzothioamide | 1.0 | 165.25 |

| Ethyl 2-chloroacetoacetate | 1.05 | 164.59 |

| Solvent | - | Ethanol |

| Temperature | - | Reflux |

| Reaction Time | - | 4-6 hours |

Step 2: Synthesis of this compound

Figure 3: Reduction of the thiazole ester to the target alcohol.

Protocol: Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment, including a fire-retardant lab coat, safety glasses, and gloves, must be worn.[1][3]

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C (ice bath) under an inert atmosphere, add a solution of ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 2: Reagents and Conditions for Ester Reduction

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate | 1.0 | 275.36 |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | 37.95 |

| Solvent | - | Anhydrous THF |

| Temperature | - | 0 °C to room temperature |

| Reaction Time | - | 2-4 hours |

Characterization of this compound

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 2H | Ar-H (H2', H6') |

| ~7.15 | s | 1H | Ar-H (H4') |

| ~7.10 | s | 1H | Thiazole-H (H5) |

| ~4.80 | d, J ≈ 5.5 Hz | 2H | -CH₂OH |

| ~2.35 | s | 6H | Ar-(CH₃)₂ |

| ~2.10 | t, J ≈ 5.5 Hz | 1H | -CH₂OH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C2 |

| ~154.0 | Thiazole C4 |

| ~138.5 | Ar-C (C3', C5') |

| ~133.0 | Ar-C (C1') |

| ~130.0 | Ar-C (C4') |

| ~126.0 | Ar-C (C2', C6') |

| ~115.0 | Thiazole C5 |

| ~60.0 | -CH₂OH |

| ~21.0 | Ar-(CH₃)₂ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3100 | Medium | C-H stretch (aromatic/thiazole) |

| ~2920, 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1520 | Medium | C=N stretch (thiazole) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₃NOS

-

Molecular Weight: 219.31 g/mol

-

Predicted [M+H]⁺: 220.0791

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The described protocols, based on the Hantzsch thiazole synthesis and subsequent LiAlH₄ reduction, are readily adaptable for laboratory-scale production. The provided predicted characterization data serves as a valuable reference for the structural elucidation of the final product. The synthetic handles present in the target molecule offer numerous possibilities for further derivatization, making it an attractive building block for the development of novel compounds with potential therapeutic applications.

References

-

Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

MDPI. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

bepress. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

MDPI. (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Phenyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

Sources

- 1. [PDF] New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | Semantic Scholar [semanticscholar.org]

- 2. Drugs derived from thiazole and imidazole or with nitrogen-carbon-sulphur or tertiary amino groups. Prediction of secondary antithyroid activity by UV/visible spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 885280-53-5|(2-(3-Methoxyphenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. (4-Phenyl-1,3-thiazol-2-yl)methanol | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Profiling of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

Abstract

This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of the novel thiazole derivative, (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. Thiazole moieties are prevalent in numerous FDA-approved drugs, highlighting their significance as a pharmacophore.[1] Early and thorough characterization of fundamental physicochemical properties such as solubility and stability is paramount in the drug development pipeline. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability compromises shelf-life, safety, and efficacy. This document outlines detailed, field-proven protocols for determining kinetic and thermodynamic solubility, conducting forced degradation studies in accordance with international guidelines, and developing a stability-indicating analytical method. The causality behind experimental choices is explained to provide researchers with a robust understanding of the principles underpinning a successful preformulation assessment.

Introduction: The Critical Role of Preformulation Studies

The molecule this compound, hereafter referred to as "the compound," belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Before any meaningful pharmacological or toxicological evaluation can occur, a foundational understanding of the compound's physicochemical characteristics is essential.

Solubility and stability are not merely data points; they are critical determinants of a drug candidate's "developability."

-

Aqueous Solubility directly influences the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of orally administered drugs. It dictates the achievable concentration in in vitro assays and impacts the feasibility of developing parenteral formulations.

-

Chemical Stability determines how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This guide provides the necessary protocols to build a comprehensive preformulation data package for the compound, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Physicochemical Properties Overview

While specific experimental data for this compound is not widely published, its structure allows for the prediction of key properties that will influence the study design.

-

Structure: The molecule contains a thiazole ring, a substituted phenyl group, and a primary alcohol. The aromatic rings contribute to its lipophilicity, while the methanol and thiazole nitrogen atoms offer sites for hydrogen bonding.

-

Ionization (pKa): The thiazole ring is weakly basic. The pKa will be a critical parameter, as solubility can be highly dependent on the pH of the medium.

-

Lipophilicity (LogP): The presence of two methyl groups and a phenyl ring suggests a moderate to high lipophilicity, which may correlate with low aqueous solubility.

A summary of predicted properties is presented below.

| Property | Predicted Value/Characteristic | Implication for Study Design |

| Molecular Weight | ~219.3 g/mol | Falls within typical "drug-like" range. |

| logP (Lipophilicity) | Moderately high | Suggests that aqueous solubility may be a challenge. |

| pKa (acid/base) | Weakly basic (Thiazole N) | pH-dependent solubility is expected; studies in buffered media are essential. |

| Hydrogen Bond Donors/Acceptors | Donors: 1 (OH), Acceptors: 1 (N), 1 (S), 1 (O) | Potential for hydrogen bonding can influence crystal lattice energy and solvation. |

Comprehensive Solubility Assessment

A multi-tiered approach is recommended, starting with high-throughput kinetic assays and progressing to the gold-standard thermodynamic equilibrium method. A good solubility goal for discovery compounds is often considered to be >60 µg/mL.[7]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound upon its rapid addition to an aqueous buffer from a concentrated DMSO stock solution.[8][9] This method is prone to generating supersaturated solutions and can overestimate true solubility, but its high-throughput nature makes it invaluable for early screening.[7][10] The nephelometric method, which detects precipitation by measuring light scattering, is a common approach.[7][11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

-

Mixing & Incubation: Seal the plate and mix vigorously on a plate shaker for 10 minutes at room temperature.

-

Measurement: Immediately measure the light scattering (turbidity) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a DMSO-only control, is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound and is the definitive value for preformulation. The Shake-Flask method is the universally recognized gold-standard procedure for this measurement.[10][12]

-

System Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to several glass vials. Causality Note: Using an excess of solid ensures that equilibrium is established with the undissolved solid phase.

-

Media Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to each vial. Recommended media include:

-

pH 1.2 (Simulated Gastric Fluid, without pepsin)

-

pH 4.5 Acetate Buffer

-

pH 6.8 (Simulated Intestinal Fluid, without pancreatin)

-

pH 7.4 Phosphate Buffer (PBS)

-

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours.[13] Causality Note: 24-48 hours is usually sufficient to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

Sample Processing: After equilibration, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid. Causality Note: This is a critical step. Failure to remove all solid particles will lead to a gross overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound against a standard curve using a validated analytical method, typically HPLC-UV (see Section 4.2).

-

pH Verification: Measure the final pH of the suspension in each vial to ensure it has not shifted during the experiment.[10]

Workflow for Solubility Assessment

Caption: Workflow for forced degradation and SIM development.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables.

Table 1: Example pH-Solubility Profile

| Medium | pH (Final) | Solubility (µg/mL) | Solubility (µM) |

| 0.1N HCl | 1.2 | 150.5 | 686.2 |

| Acetate Buffer | 4.5 | 45.2 | 206.1 |

| Phosphate Buffer | 6.8 | 5.8 | 26.4 |

| Phosphate Buffer | 7.4 | 4.1 | 18.7 |

Interpretation: The data clearly show a pH-dependent solubility profile, with significantly higher solubility at low pH. This is characteristic of a weak base and suggests that absorption may be better in the acidic environment of the stomach.

Table 2: Example Forced Degradation Summary

| Stress Condition | Duration (h) | % Assay of Parent Compound | % Total Degradation | No. of Degradants >0.1% |

| Control (Unstressed) | 48 | 99.8 | 0.2 | 1 |

| 1N HCl, 60°C | 24 | 88.5 | 11.3 | 2 |

| 1N NaOH, RT | 8 | 85.1 | 14.7 | 3 |

| 3% H₂O₂, RT | 24 | 92.3 | 7.5 | 1 |

| Thermal, 60°C | 48 | 98.9 | 0.9 | 1 |

| Photolytic | - | 96.4 | 3.4 | 2 |

Interpretation: The compound shows the most significant degradation under basic and acidic conditions, indicating susceptibility to hydrolysis. It is also moderately sensitive to oxidation and light but relatively stable to heat. The developed HPLC method was able to resolve all generated degradants from the parent peak.

Conclusion and Next Steps

This guide provides the foundational strategy for a thorough investigation into the solubility and stability of this compound. The experimental results from these studies are indispensable for informed decision-making in the drug development process. They guide formulation development (e.g., exploring enabling technologies for the poor neutral pH solubility), define appropriate storage and handling conditions, and establish the analytical methods required for quality control throughout the product lifecycle. The identification and potential characterization of major degradants observed in stress studies would be a critical next step to ensure product safety.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- International Journal of Pharmaceutical Sciences and Research. (2012, September 1).

- Patil, S. S., et al. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical Research and Development.

- ICH. (n.d.). Quality Guidelines.

- Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (n.d.).

- ICH. (n.d.). Q1A(R2) Guideline.

- ResearchGate. (2025, August 6). (PDF)

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- National Institutes of Health (NIH). (n.d.).

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals.

- BioDuro. (n.d.). ADME Solubility Assay.

- ResearchGate. (n.d.).

- STEMart. (n.d.).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.

- Veeprho. (2025, November 5).

- National Institutes of Health (NIH). (n.d.).

- BioProcess International. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. The efficacy, safety, and novelty of a potential therapeutic agent are intrinsically linked to its precise three-dimensional architecture. For researchers and scientists in this field, proficiency in the interpretation of spectroscopic data is not merely a technical skill but a fundamental necessity. This guide is intended to provide a comprehensive, in-depth analysis of the spectroscopic data for (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol, a compound of interest due to its substituted thiazole and phenyl moieties, which are common pharmacophores. By dissecting the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will not only confirm the structure of this molecule but also illustrate the logic and expertise that underpin robust spectroscopic analysis. This document is structured to serve as a practical reference for professionals engaged in the synthesis and characterization of novel chemical entities.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is crucial for the unambiguous assignment of spectroscopic signals. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy Analysis (Predicted)

The ¹H NMR spectrum is paramount for elucidating the proton environment within a molecule. For this compound, we can predict the chemical shifts and multiplicities based on the electronic effects of the substituents and data from analogous structures.[1][2] The analysis is performed assuming a standard deuterated solvent such as CDCl₃.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 (thiazole) | ~7.1-7.3 | Singlet (s) | 1H | The proton at the C5 position of the thiazole ring is expected to appear as a singlet, influenced by the adjacent nitrogen and the C4 substituent. |

| H2', H6' (phenyl) | ~7.5-7.6 | Singlet (s) or narrow multiplet | 2H | These protons are ortho to the thiazole substituent and are chemically equivalent due to the meta-substitution of the methyl groups. Their signal will be downfield due to the anisotropic effect of the thiazole ring. |

| H4' (phenyl) | ~7.2-7.3 | Singlet (s) or narrow multiplet | 1H | This proton is para to the thiazole substituent and will appear as a singlet. |

| -CH₂OH | ~4.8-5.0 | Singlet (s) or Doublet (d) | 2H | The methylene protons are adjacent to the thiazole ring and the hydroxyl group. The signal may appear as a singlet, but coupling to the hydroxyl proton (if exchange is slow) could result in a doublet. |

| -OH | ~2.5-3.5 | Broad Singlet (br s) | 1H | The hydroxyl proton signal is typically broad due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is concentration and temperature-dependent. |

| -CH₃ (phenyl) | ~2.3-2.4 | Singlet (s) | 6H | The two methyl groups on the phenyl ring are chemically equivalent and will appear as a sharp singlet. |

¹³C NMR Spectroscopy Analysis (Predicted)

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.[3][4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (thiazole) | ~168-172 | This carbon is bonded to nitrogen and sulfur and is part of an aromatic system, resulting in a significant downfield shift.[5] |

| C4 (thiazole) | ~150-155 | The C4 carbon is substituted with the hydroxymethyl group and is part of the thiazole ring. |

| C5 (thiazole) | ~115-120 | This carbon is adjacent to the nitrogen and is expected to be the most upfield of the thiazole ring carbons. |

| C1' (phenyl) | ~132-135 | The ipso-carbon of the phenyl ring attached to the thiazole. |

| C2', C6' (phenyl) | ~126-129 | These carbons are ortho to the thiazole substituent. |

| C3', C5' (phenyl) | ~138-141 | These carbons are substituted with methyl groups and are expected to be downfield.[6] |

| C4' (phenyl) | ~129-132 | The para-carbon of the phenyl ring. |

| -CH₂OH | ~60-65 | The methylene carbon is attached to the thiazole ring and the electronegative oxygen atom, resulting in a downfield shift.[3] |

| -CH₃ (phenyl) | ~21-23 | The methyl carbons on the phenyl ring are expected in the typical aliphatic region.[6] |

Experimental Protocols for NMR Spectroscopy

A self-validating experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 16-32.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons).

-

Number of Scans (ns): 1024 or more, depending on sample concentration.

Caption: Experimental workflow for NMR analysis.

FT-IR Spectroscopy Analysis (Predicted)

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3500 | Broad, Medium-Strong | O-H stretch | The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group of the alcohol. |

| 3050-3150 | Medium-Weak | Aromatic C-H stretch | These absorptions are typical for C-H stretching vibrations in the thiazole and phenyl rings.[8] |

| 2850-2960 | Medium | Aliphatic C-H stretch | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.[9] |

| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching | These absorptions are characteristic of the aromatic ring stretching vibrations of the phenyl and thiazole rings. |

| 1000-1100 | Strong | C-O stretch | A strong absorption in this region is indicative of the C-O single bond stretching in the primary alcohol. |

Mass Spectrometry Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₂H₁₃NOS) is approximately 219.07 g/mol . A prominent molecular ion peak at m/z = 219 should be observed.

-

Major Fragmentation Pathways:

-

Loss of -OH (m/z 202): Cleavage of the hydroxyl radical.

-

Loss of -CH₂OH (m/z 188): Benzylic-type cleavage of the hydroxymethyl group is a likely fragmentation pathway.[10][11]

-

Fragmentation of the thiazole ring: The thiazole ring can undergo characteristic fragmentation, leading to smaller charged species.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive interpretation of spectroscopic data from multiple analytical techniques provides a robust and self-validating system for the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, a thorough analysis of the expected spectroscopic signatures based on its constituent chemical moieties allows for a confident prediction of its NMR, FT-IR, and MS spectra. The detailed protocols and interpretations presented in this guide are designed to empower researchers, scientists, and drug development professionals to confidently characterize this and other novel chemical entities, ensuring the scientific integrity of their work and accelerating the pace of discovery.

References

- Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy - NIH. (n.d.).

- 3,5-Dimethylphenol(108-68-9) 13C NMR spectrum - ChemicalBook. (n.d.).

- 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- 3,5-Dimethylphenol(108-68-9)IR1 - ChemicalBook. (n.d.).

- Spectroscopic Analysis and Confirmation of 4-(Methoxymethyl)thiazole Structure: A Comparative Guide - Benchchem. (n.d.).

- 3,5-Dimethylphenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec) - Benchchem. (n.d.).

- Tables For Organic Structure Analysis. (n.d.).

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- a guide to 13c nmr chemical shift values - Compound Interest. (n.d.).

- 1H NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate. (n.d.).

- (PDF) Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative - ResearchGate. (2019, April 17).

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (2025, November 23).

- 13 C NMR Chemical Shifts - Oregon State University. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930) - Human Metabolome Database. (n.d.).

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).

- The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. (n.d.).

- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. (n.d.).

- Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - ResearchGate. (2025, August 5).

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.).

- Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed. (n.d.).

- Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one - NIH. (n.d.).

- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (n.d.).

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).

Sources

- 1. 3,5-Dimethylphenol(108-68-9) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Dimethylphenol(108-68-9) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3,5-Dimethylphenol(108-68-9) IR Spectrum [chemicalbook.com]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary biological screening of novel dimethylphenyl thiazole compounds

An In-depth Technical Guide to the Preliminary Biological Screening of Novel Dimethylphenyl Thiazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized dimethylphenyl thiazole compounds. Our focus is on establishing a robust, multi-tiered screening cascade designed to efficiently identify and characterize promising lead candidates for further drug development. We will move beyond simple protocol recitation to explore the strategic rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. Its unique electronic properties and ability to form key hydrogen bonds make it an attractive pharmacophore for interacting with a wide range of biological targets. The introduction of dimethylphenyl substituents offers an opportunity to modulate lipophilicity, steric hindrance, and metabolic stability, potentially leading to compounds with enhanced potency and improved pharmacokinetic profiles.

This guide outlines a preliminary screening strategy to elucidate the cytotoxic, antimicrobial, and potential enzyme-inhibitory activities of a novel library of dimethylphenyl thiazole derivatives.

Initial Compound Characterization and Preparation

Prior to any biological assessment, the purity and identity of each compound must be rigorously confirmed.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. An acceptable purity level for initial screening is generally considered to be ≥95%.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm the chemical structure of the synthesized compounds.

-

Solubility Determination: The solubility of each compound in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., phosphate-buffered saline, PBS) should be determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation in biological assays.

Protocol for Stock Solution Preparation:

-

Accurately weigh 1-5 mg of the purified dimethylphenyl thiazole compound.

-

Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

For biological assays, create intermediate dilutions from the stock solution in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.

Tier 1 Screening: Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to assess its general cytotoxicity. This provides a therapeutic window and helps to distinguish between targeted biological activity and non-specific toxicity.

Rationale for Cell Line Selection

The choice of cell lines should be guided by the therapeutic hypothesis for the compound library. For a broad initial screen, a panel of cell lines is recommended, including:

-

A non-cancerous cell line: To assess general toxicity to "normal" cells (e.g., human embryonic kidney cells, HEK293, or human fibroblasts).

-

A panel of cancer cell lines: Representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to identify potential anti-cancer activity.

Experimental Workflow: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the dimethylphenyl thiazole compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.

Data Analysis and Interpretation

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be determined.

Data Presentation:

| Compound ID | Cell Line | IC50 (µM) |

| DPT-001 | HEK293 | > 100 |

| DPT-001 | MCF-7 | 15.2 |

| DPT-001 | A549 | 22.8 |

| DPT-002 | HEK293 | 85.4 |

| DPT-002 | MCF-7 | > 100 |

| DPT-002 | A549 | > 100 |

Tier 2 Screening: Antimicrobial Activity

Thiazole-containing compounds have a rich history as antimicrobial agents. A preliminary screen against representative bacterial and fungal strains is a logical next step.

Rationale for Strain Selection

A panel of clinically relevant and standard laboratory strains should be used:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Fungus/Yeast: Candida albicans (e.g., ATCC 90028)

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the thiazole compounds in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (no compound) and a negative control (no microbes).

-

Incubation: Incubate the plate under optimal growth conditions for the specific microbe.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Data Presentation

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DPT-001 | 16 | > 128 | 64 |

| DPT-002 | > 128 | > 128 | > 128 |

| DPT-003 | 8 | 32 | 16 |

Tier 3 Screening: Mechanistic Exploration (Example: Kinase Inhibition)

If the initial screening suggests a potential anti-cancer effect, a logical next step is to investigate whether the compounds interact with common cancer-related targets, such as protein kinases. Many small molecule kinase inhibitors feature heterocyclic scaffolds.

Rationale for Target Selection

A commercially available, broad-spectrum kinase panel can provide a high-level overview of a compound's selectivity. Alternatively, a single, well-characterized kinase can be used for an initial proof-of-concept study (e.g., Src kinase, a non-receptor tyrosine kinase often dysregulated in cancer).

Experimental Workflow: In Vitro Kinase Assay

A common format is a luminescence-based assay that quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Logical Relationship Diagram:

Caption: Logic of a luminescence-based kinase inhibition assay.

Conclusion and Next Steps

This guide has outlined a systematic, three-tiered approach for the preliminary biological screening of novel dimethylphenyl thiazole compounds. The data generated from this cascade allows for a robust initial assessment of a compound's therapeutic potential.

-

Hit Identification: Compounds exhibiting potent and selective activity in any of the primary assays (e.g., low micromolar IC50 against a cancer cell line with low toxicity to normal cells, or a low MIC against a specific microbial strain) are considered "hits."

-

Next Steps: Promising hits should be subjected to further investigation, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to improve potency and selectivity.

-

Secondary, more specific mechanistic assays: To confirm the presumed biological target.

-

In vivo studies: To assess efficacy and safety in animal models.

-

By following this structured and rationale-driven approach, researchers can efficiently navigate the early stages of drug discovery and identify novel dimethylphenyl thiazole compounds with the highest potential for further development.

References

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. URL: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. URL: [Link]

In Silico Modeling of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol Bioactivity: A Prospective Analysis

An In-Depth Technical Guide

This guide provides a comprehensive, in-depth framework for the in silico evaluation of the novel compound (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol. As a molecule with limited published bioactivity data, this document outlines a prospective computational workflow to predict its pharmacological profile, identify potential protein targets, and assess its drug-likeness. This approach is designed for researchers and scientists in drug discovery and computational biology, offering a robust, self-validating methodology rooted in established principles.

Part 1: Foundational Strategy & Target Selection

The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The initial step in our in silico investigation is to hypothesize a primary biological target. Given the structural alerts within this compound, a plausible and compelling target to investigate is Cyclooxygenase-2 (COX-2) . The rationale for this selection is twofold: many non-steroidal anti-inflammatory drugs (NSAIDs) feature aromatic rings and heterocyclic systems that interact with the COX-2 active site, and the dimethylphenyl group can be hypothesized to interact with the hydrophobic pocket of the enzyme.

This guide will, therefore, focus on a detailed in silico workflow to predict and characterize the interaction of this compound with human COX-2.

Part 2: Ligand and Protein Preparation: The Digital Laboratory

The fidelity of any in silico model is critically dependent on the quality of the input structures. This section details the meticulous preparation of both our ligand of interest and the protein target.

Ligand Preparation Workflow

The initial phase involves generating a high-quality 3D conformation of this compound.

Protocol 2.1: Ligand 3D Structure Generation and Optimization

-

2D Structure Sketching: Using a chemical drawing tool such as MarvinSketch or ChemDraw, create the 2D representation of the molecule.

-

Conversion to 3D: Employ a tool like Open Babel to convert the 2D structure into a preliminary 3D model.

-

Energy Minimization: This is a crucial step to obtain a low-energy, physically realistic conformation. Utilize a force field like MMFF94 (Merck Molecular Force Field 94) for this purpose. This process refines bond lengths, angles, and dihedrals.

-

File Format Conversion: The optimized structure should be saved in a format compatible with docking software, such as .pdbqt, which includes atomic coordinates, partial charges, and atom types.

Caption: Workflow for preparing the ligand for molecular docking.

Protein Target Preparation

For this study, we will utilize the crystal structure of human COX-2. A suitable entry can be sourced from the Protein Data Bank (PDB).

Protocol 2.2: COX-2 Structure Preparation

-

PDB Structure Retrieval: Download the crystal structure of human COX-2, for instance, PDB ID: 5KIR. This particular structure is co-crystallized with a known inhibitor, which helps in defining the active site.

-

Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This is critical to ensure that the docking simulation is not influenced by extraneous molecules.

-

Addition of Polar Hydrogens: X-ray crystallography often does not resolve hydrogen atom positions. Add polar hydrogens to the protein structure, as these are vital for forming hydrogen bonds.

-

Charge Assignment: Assign appropriate partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used and reliable approach for this step.

-

Final Formatting: Save the prepared protein structure in the .pdbqt format for use in docking software.

Part 3: Molecular Docking Simulation: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool to predict the binding affinity and interaction patterns.

Defining the Binding Site

The binding site, or "grid box," for the docking simulation must encompass the active site of COX-2. A reliable method is to define the grid box around the position of the co-crystallized ligand in the original PDB file. For PDB ID 5KIR, this would be centered on the celecoxib binding pocket.

Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.

Protocol 3.2: Molecular Docking Procedure

-

Input Files: Provide the prepared ligand (.pdbqt) and protein (.pdbqt) files to the software.

-

Grid Box Configuration: Define the center and dimensions of the grid box to encompass the entire active site. An example configuration for PDB ID 5KIR would be:

-

Center X: 34.5, Y: 21.8, Z: 216.4

-